O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride
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Overview
Description
O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol . It is a derivative of hydroxylamine, featuring a piperidine ring substituted with a methyl group at the nitrogen atom. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride typically involves the reaction of 1-methylpiperidine with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines .
Scientific Research Applications
O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-methylhydroxylamine: Similar in structure but lacks the piperidine ring.
Piperidine hydroxylamine: Contains the piperidine ring but without the methyl substitution.
Hydroxylamine hydrochloride: A simpler hydroxylamine derivative without the piperidine ring.
Uniqueness
O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride is unique due to its combination of a piperidine ring and a hydroxylamine group, which imparts specific chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
O-(1-methylpiperidin-4-yl)hydroxylamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-4-2-6(9-7)3-5-8;;/h6H,2-5,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYQXLHIPIWUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)ON.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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